molecular formula C10H8N4S B1446634 6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine CAS No. 1216055-53-6

6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine

Cat. No. B1446634
M. Wt: 216.26 g/mol
InChI Key: QLBXOKFVCLZMEM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be synthesized from an aromatic aldehyde, benzil, and ammonium acetate . This method is environmentally benign and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopy methods, including UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines were synthesized through reactions involving substituted 2-aminobenzothiazoles, carbon disulphide, methyl iodide, o-phenylene diamine, and ethylene diamine. These compounds exhibited notable antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

Structural Analysis

The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, showcasing a monoclinic crystal system with specific cell parameters. The structure revealed planar benzothiazol and imidazol rings with a minimal dihedral angle, highlighting the compound's potential for further chemical and biological investigations (Yıldırım et al., 2006).

Biological Applications

Antimicrobial Activity

Several imidazothiazole derivatives of benzofuran exhibited promising antimicrobial activities, with the synthesized compounds showing varying degrees of effectiveness against bacterial and fungal strains. These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents (Shankerrao et al., 2017).

Safety And Hazards

Imidazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new drugs that overcome the AMR problems is necessary .

properties

IUPAC Name

6-imidazol-1-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-10-13-8-2-1-7(5-9(8)15-10)14-4-3-12-6-14/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBXOKFVCLZMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-imidazol-1-yl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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